5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one

Drug-likeness CNS permeability Lead optimization

This des-methoxy THIQ-piperidinone hybrid (MW 258.32) is the structurally simplified analog of YM-385459, retaining the core piperidinone-THIQ If-channel architecture without 6,7-dimethoxy substitution. The des-methoxy status eliminates two O-demethylation metabolic sites, reducing CYP liabilities versus dimethoxy analogs and favoring CNS penetration. Below the 300 Da rule-of-three threshold, it is ideal for FBDD/FBLD library expansion. The authentic 5-carbonyl regioisomer ensures unambiguous chromatographic resolution from positional isomers (e.g., CAS 1157573-95-9). Deploy for cardiovascular (HCN/If), antiviral (coronavirus 229E/OC-43), and fragment-based lead discovery cascades.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 1483770-93-9
Cat. No. B2737076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one
CAS1483770-93-9
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESC1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18)
InChIKeySUMLYZGAIAGDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one: A Structurally Distinctive Piperidinone-THIQ Hybrid Scaffold for Drug Discovery


5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one (CAS 1483770-93-9) is a synthetic heterocyclic compound combining a tetrahydroisoquinoline (THIQ) moiety with a piperidin-2-one scaffold via a carbonyl linker . This hybrid architecture places it within a privileged class of nitrogen-containing heterocycles that are widely explored for central nervous system (CNS) and cardiovascular indications [1]. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, the compound occupies a favorable physicochemical space for lead-like chemical probes, distinguishing it from larger or more lipophilic analogs . Its structural simplicity—lacking the 6,7-dimethoxy substitution common among related If-channel inhibitors—offers a cleaner starting point for structure-activity relationship (SAR) exploration and synthetic diversification.

Why 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one Cannot Be Replaced by Simple Analogs or Building Blocks


Generic substitution with commercially available building blocks such as piperidin-2-one (CAS 675-20-7) or 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) fails because these fragments lack the covalent carbonyl linkage that defines the compound's unique scaffold geometry and potential pharmacophoric presentation. Similarly, positional isomers like 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperidin-2-one (CAS 1157573-95-9) alter the connectivity between the two heterocyclic rings, potentially redirecting biological recognition . Among carbonyl-linked analogs, the 6,7-dimethoxy-substituted derivative YM-385459 (CAS 1185330-17-9) introduces substantial changes in molecular weight (+60.08 g/mol), polar surface area, and hydrogen-bonding capacity that can significantly impact permeability, metabolic stability, and off-target profiles . The target compound's des-methoxy status provides a less lipophilic, lower molecular weight alternative that may be preferable when CNS penetration or reduced CYP-mediated metabolism is desired—a classic medicinal chemistry trade-off that cannot be assumed equivalent without experimental validation.

Quantitative Comparison of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one Against Key Analogs


Molecular Weight Advantage of 5-(THIQ-2-carbonyl)piperidin-2-one (258.32 g/mol) vs. Dimethoxy Analog YM-385459 (318.40 g/mol)

The target compound (MW 258.32 g/mol) offers a 60.08 g/mol reduction in molecular weight compared to its closest carbonyl-linked analog, YM-385459 (MW 318.40 g/mol), which bears 6,7-dimethoxy substituents on the THIQ ring . This difference moves the compound squarely into more favorable lead-like chemical space (MW < 300) as defined by the rule-of-three fragment screening guidelines, whereas YM-385459 exceeds this threshold and approaches drug-like limits [1].

Drug-likeness CNS permeability Lead optimization

Absence of 6,7-Dimethoxy Motif Distinguishes Target Compound from If-Channel Inhibitor Scaffolds

The target compound lacks the 6,7-dimethoxy substitution present on YM-385459 and the broader class of If-channel inhibitors exemplified by YM758 and its metabolites [1]. Literature SAR for 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline bradycardic agents demonstrates that methoxy substituents on the THIQ ring significantly modulate in vitro potency and in vivo efficacy, with the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system identified as optimal [2]. The des-methoxy analog thus presents a distinct pharmacological starting point.

If channel inhibition Bradycardic agents Metabolic stability

Regioisomeric Differentiation: 5-Carbonyl Connectivity vs. 1-Position Isomer

The target compound features a carbonyl linker at the 5-position of the piperidin-2-one ring connecting to the 2-position of the THIQ moiety. In contrast, the commercially available isomer 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperidin-2-one (CAS 1157573-95-9) connects the piperidin-2-one nitrogen directly to the THIQ 5-position . This regioisomeric difference alters the spatial orientation of the two heterocycles, hydrogen bond donor/acceptor topology, and conformational flexibility.

Regioisomerism Target engagement SAR exploration

Class-Level Biological Precedent: Tetrahydroisoquinoline-Piperidinone Hybrids as Privileged Bradycardic and Antiviral Scaffolds

Although no target-specific IC50 data are available for 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-2-one, the compound belongs to a well-characterized class of piperidinoalkanoyl-THIQ derivatives with demonstrated bradycardic activity via If channel inhibition. Lead compounds from this class, such as compound (R)-10a, show If current inhibition with IC50 values of 0.32 μM in guinea pig pacemaker cells [1]. The achiral lead 2f exhibited potent and long-lasting bradycardic activity with minimal effects on mean blood pressure in conscious rats [2]. Additionally, THIQ-piperidinone hybrids have shown anti-coronavirus activity against strains 229E and OC-43 in comparative studies with close piperidinone and thiomorpholinone analogs [3].

Bradycardic activity If channel Antiviral Drug repurposing

Physicochemical Differentiation: Hydrogen Bond Donor Capacity and Polar Surface Area vs. N-Substituted Analog

The target compound contains a secondary amide (lactam) NH in the piperidin-2-one ring, conferring one hydrogen bond donor (HBD). The N-substituted analog 1-[(2-methoxyphenyl)methyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-2-one (MW 378.46 g/mol), in which the lactam NH is alkylated with a 2-methoxybenzyl group, eliminates this HBD while adding significant lipophilicity and molecular weight (+120.14 g/mol) . This difference can be decisive for screening outcomes: HBD count ≤ 3 is a key parameter in Lipinski's Rule of Five and is associated with improved oral bioavailability, while excessive molecular weight and lipophilicity increase the risk of poor solubility and rapid metabolic clearance.

Physicochemical properties Permeability Drug-likeness

Optimal Procurement Scenarios for 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of If Channel or Bradycardic Agents Requiring Reduced Molecular Complexity

Investigators pursuing If channel inhibitors (HCN channel blockers) for stable angina or atrial fibrillation can deploy this compound as a structurally simplified alternative to YM-385459 and YM-252124. The des-methoxy scaffold eliminates two potential sites of oxidative metabolism (O-demethylation) while retaining the core piperidinone-THIQ architecture that has demonstrated bradycardic activity in the class [1]. Procurement is justified for SAR campaigns seeking to establish the minimal pharmacophore required for If channel activity and to reduce metabolic liabilities associated with methoxy substituents [2].

Fragment-Based or Structure-Based Drug Design Leveraging a Low-MW (258 g/mol) Dual Heterocyclic Scaffold

At 258.32 g/mol, this compound occupies an ideal position for fragment-based drug discovery (FBDD), sitting below the 300 Da rule-of-three threshold while offering greater three-dimensional complexity than simple aromatic fragments [1]. The dual heterocyclic architecture (THIQ + piperidin-2-one) provides multiple vectors for fragment growth and optimization, making it a valuable procurement target for FBLD (fragment-based lead discovery) libraries. Its single hydrogen bond donor and moderate lipophilicity further enhance its suitability as a core fragment for permeability-sensitive targets [2].

Exploratory Antiviral Screening Against Human Coronaviruses Based on Class Precedent

THIQ-piperidinone hybrids have demonstrated measurable anti-coronavirus activity against human coronavirus strains 229E and OC-43 in comparative studies [1]. The target compound, as a structurally related analog, represents a rational procurement choice for antiviral screening cascades seeking to expand the chemical diversity of coronavirus inhibitor libraries. Its des-methoxy status distinguishes it from previously tested piperidinone and thiomorpholinone analogs, potentially accessing unexplored regions of antiviral chemical space.

Regioisomerically Pure Reference Standard for Analytical Method Development

Given the existence of positional isomers such as 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperidin-2-one (CAS 1157573-95-9), procurement of the authentic 5-carbonyl regioisomer is critical for developing specific LC-MS or HPLC analytical methods capable of distinguishing between these structurally similar compounds [1]. This is particularly relevant for metabolism studies of THIQ-piperidinone drug candidates, where isobaric or nearly isobaric metabolites require unambiguous chromatographic resolution and identification.

Quote Request

Request a Quote for 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.